molecular formula C₉H₁₉N₂O B014628 4-Amino-TEMPO, free radical CAS No. 14691-88-4

4-Amino-TEMPO, free radical

Cat. No.: B014628
CAS No.: 14691-88-4
M. Wt: 171.26 g/mol
InChI Key: XUXUHDYTLNCYQQ-UHFFFAOYSA-N
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Description

Tempamine is a piperidine nitroxide, a stable, low molecular-weight radical containing a nitroxide group with an unpaired electron. This compound is known for its significant antioxidant properties, which allow it to inactivate superoxide and peroxide, inhibit the Fenton reaction, and facilitate radical-radical recombination . Tempamine is non-immunogenic, non-toxic, and stable, making it a valuable compound in various scientific and industrial applications.

Future Directions

Tempamine has been studied for its effect on doxorubicin (DOX) and hydrogen peroxide (H2O2) cytotoxicity in cell cultures . It has also been studied for its potential use in nanoparticle-based drug delivery systems to overcome the blood–brain barrier . These studies suggest that Tempamine could have potential applications in the medical field.

Mechanism of Action

Target of Action

Tempamine is a type of piperidine nitroxide . It primarily interacts with metalloproteins such as hemoglobin, superoxide dismutase, and catalase in red blood cells . These proteins play crucial roles in oxygen transport, antioxidant defense, and the breakdown of hydrogen peroxide in the body, respectively .

Mode of Action

Tempamine, like other nitroxides, has antioxidant properties . It reacts with many types of radicals, including alkyl and peroxyl radicals . In certain situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of their oxidation .

Biochemical Pathways

Tempamine affects the biochemical pathways involving the metalloproteins it interacts with. For instance, it influences the antioxidant defense pathway by interacting with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . .

Result of Action

Tempamine’s antioxidant properties can lead to various molecular and cellular effects. For instance, it can help protect cells from oxidative stress . In some cases, it may exhibit pro-oxidant activity, which could potentially lead to cellular damage . The exact effects of Tempamine depend on various factors, including its concentration and the specific conditions of oxidative stress .

Action Environment

The action, efficacy, and stability of Tempamine can be influenced by various environmental factors. For instance, the pH of the environment can affect its antioxidant or pro-oxidant activity . Additionally, factors such as temperature and the presence of other molecules can also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tempamine can be synthesized through the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the nitroxide radical .

Industrial Production Methods: In industrial settings, the production of Tempamine involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Tempamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitroxide group, which imparts unique redox properties to the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the oxoammonium ion, hydroxylamine, and various substituted derivatives of Tempamine .

Comparison with Similar Compounds

Tempamine is part of a family of piperidine nitroxides, which includes compounds such as Tempo, Tempol, and Tempace. These compounds share similar antioxidant properties but differ in their chemical structure and specific applications .

Tempamine stands out due to its unique ability to enhance the cytotoxic effects of doxorubicin in cancer therapy and its distinct redox properties .

Properties

InChI

InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXUHDYTLNCYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065808
Record name 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14691-88-4
Record name 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14691-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tempamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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